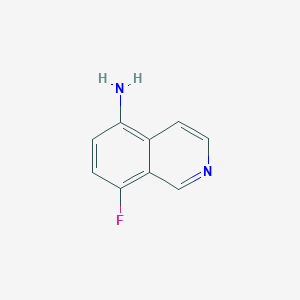

8-Fluoroisoquinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZNGWUZSSPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Fluoroisoquinolin-5-amine: A Key Intermediate in Drug Discovery

Introduction: The Significance of 8-Fluoroisoquinolin-5-amine in Modern Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom into this nucleus can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This compound, in particular, is a highly valuable synthetic intermediate. The strategic placement of the fluorine atom at the 8-position and the amino group at the 5-position provides two orthogonal points for further chemical modification, enabling the exploration of diverse chemical space in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic strategy and enabling robust and reproducible execution.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available 8-fluoroisoquinoline. The overall strategy involves an initial electrophilic nitration to introduce a nitro group at the 5-position, followed by a chemoselective reduction of the nitro functionality to the desired primary amine.

Below is a visual representation of the synthetic workflow:

Caption: Synthetic workflow for this compound.

Part 1: Electrophilic Nitration of 8-Fluoroisoquinoline

The first step in the synthesis is the regioselective nitration of 8-fluoroisoquinoline to yield 8-fluoro-5-nitroisoquinoline.

Causality Behind Experimental Choices

-

Reaction Conditions: The use of a mixture of concentrated nitric acid and sulfuric acid is a classic and highly effective method for the nitration of aromatic systems. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Regioselectivity: Electrophilic substitution on the isoquinoline ring system under strongly acidic conditions occurs preferentially on the benzenoid ring (the carbocyclic ring) at the 5- and 8-positions[1]. This is because the pyridine ring is deactivated by protonation of the nitrogen atom, making the benzenoid ring more electron-rich in comparison. With the 8-position already occupied by a fluorine atom, the nitration is directed to the 5-position. The fluorine atom is a deactivating, ortho-, para-director; however, in this system, the directing effect of the protonated isoquinoline nucleus is the dominant factor determining the position of substitution[2].

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of 8-fluoroisoquinoline) to 0 °C in an ice-water bath.

-

Addition of Starting Material: Slowly add 8-fluoroisoquinoline (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per 1 g of 8-fluoroisoquinoline) at 0 °C.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 8-fluoroisoquinoline in sulfuric acid over 30 minutes, maintaining the reaction temperature at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate is the crude 8-fluoro-5-nitroisoquinoline.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: Reduction of 8-Fluoro-5-nitroisoquinoline

The final step is the reduction of the nitro group of 8-fluoro-5-nitroisoquinoline to the corresponding amine, this compound.

Causality Behind Experimental Choices

-

Reducing Agent: A variety of methods can be employed for the reduction of aromatic nitro groups, including catalytic hydrogenation, and the use of metals in acidic media (e.g., tin or zinc with HCl)[3]. However, for this synthesis, a milder and highly chemoselective method using iron powder in the presence of ammonium chloride is recommended[4]. This method is advantageous as it is cost-effective, environmentally benign, and proceeds under neutral conditions, which helps to avoid potential side reactions and simplifies the work-up procedure[5]. The reaction is a heterogeneous process where iron acts as the electron donor to reduce the nitro group in a stepwise manner through nitroso and hydroxylamine intermediates[6]. Ammonium chloride acts as a proton source and helps to maintain a slightly acidic environment at the surface of the iron particles, facilitating the reduction.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 8-fluoro-5-nitroisoquinoline (1 equivalent) in a mixture of ethanol and water (e.g., a 4:1 ratio), add iron powder (5-10 equivalents) and ammonium chloride (5-10 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed (typically 2-4 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data Summary

| Step | Reactant | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. Nitration | 8-Fluoroisoquinoline | HNO₃ / H₂SO₄ | H₂SO₄ | 0 - 5 | 1 - 2 | 75 - 85 |

| 2. Reduction | 8-Fluoro-5-nitroisoquinoline | Fe / NH₄Cl | Ethanol/Water | Reflux | 2 - 4 | 80 - 90 |

Conclusion: A Robust Pathway to a Key Building Block

The synthetic protocol detailed in this guide provides a reliable and efficient pathway for the preparation of this compound, a crucial intermediate for the synthesis of novel bioactive molecules. By understanding the underlying chemical principles of each transformation, from the regioselective nitration to the chemoselective reduction, researchers can confidently and reproducibly synthesize this valuable compound. The methodologies presented are scalable and utilize readily available and cost-effective reagents, making this a practical approach for both academic and industrial drug discovery settings.

References

- Cumming, W. M., Hopper, I. V., & Wheeler, T. S. (1950). Systematic Organic Chemistry. Constable, London.

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (2025). BenchChem.

- Urbahski, T. (1958). Roczniki Chem., 32, 415.

- Martinsen, H. (1907). Z. physik. Chem., 59, 605.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018). Master Organic Chemistry.

- Arnall, F. (1923). J. Chem. Soc., 124, 3111.

- Zawidzki, J. (1925). Roczniki Chem., 5, 509.

- Klemenc, A., & Schbller, R. (1924). Z. anorg. Chem., 141, 231.

- Iron–Acetic Acid: A Versatile Reductive Cyclizing Agent. (2011). SYNLETT, 2011(4), 587–588.

- Kartashev, A. V. (1927). Zh. Russ. Fiz. Khim. Obshch., 59, 819, 833.

- Veibel, S. (1930). Ber. Dtsch. Chem. Ces., 63, 1577, 1582.

- Why does the nitration of quinoline occur at the 5 (and 8) position? (2025). Chemistry Stack Exchange.

- Owsley, D. C., & Bloomfield, J. J. (1977). Synthesis, 1977(2), 118.

- Pasha, M. A., & Jayashankara, V. P. (2005). Ultrason. Sonochem., 12(6), 433–437.

- Zhou, Y., Li, J., Zhao, L., & Jiang, H. (2006). Tetrahedron Lett., 47(48), 8511–8514.

- Bechamp, A. (1854). Ann. Chim. Phys., 42, 180.

- Bechamp, A. (1854). Justus Liebigs Ann. Chem., 92, 401.

- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi

- Electrophilic substitution reaction in quinoline and isoquinoline - Química Organica.org. (n.d.). Química Organica.org.

Sources

- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 8-Fluoroisoquinolin-5-amine

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 8-Fluoroisoquinolin-5-amine, a key heterocyclic building block for researchers in drug discovery and materials science. This document is structured to deliver not just data, but also expert insights into the strategic application of this molecule.

Introduction: The Strategic Importance of Fluorinated Isoquinolines

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds with significant biological activity, including anticancer and antimicrobial agents.[1] The introduction of a fluorine atom into this privileged structure can profoundly influence its physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

This compound, in particular, combines the isoquinoline core with two key functional groups: a fluorine atom at the 8-position and an amine group at the 5-position. This specific arrangement offers a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the amino group provides a reactive handle for further molecular elaboration, while the fluorine atom can serve to fine-tune the molecule's properties.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on the analysis of its constituent parts and data from closely related analogs, we can present a comprehensive profile of its expected characteristics.

| Property | Value | Source/Basis |

| CAS Number | 608515-47-5 | [2] |

| Molecular Formula | C₉H₇FN₂ | [2] |

| Molecular Weight | 162.16 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | Inferred from related aminoisoquinolines. |

| Melting Point | Not available. For comparison, 8-aminoisoquinoline has a melting point of 168-169 °C. | [3] |

| Boiling Point | Predicted: ~322.3 ± 27.0 °C | Based on prediction for the isomeric 7-fluoro-8-isoquinolinamine.[4] |

| pKa | Predicted: ~5.06 ± 0.28 | Based on prediction for the isomeric 7-fluoro-8-isoquinolinamine.[4] |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like DMSO and DMF. | Inferred from related fluorinated isoquinolines.[5] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the initial construction of the 8-fluoroisoquinoline core, followed by a nucleophilic aromatic substitution to introduce the 5-amino group. A key challenge is the regioselective introduction of substituents onto the isoquinoline ring.

A multi-step synthesis starting from isoquinoline is a feasible strategy. This would likely involve:

-

Bromination at the 5-position: Treatment of isoquinoline with N-bromosuccinimide (NBS) in sulfuric acid can achieve bromination at the 5-position.[6]

-

Nitration at the 8-position: The resulting 5-bromoisoquinoline can then be nitrated at the 8-position using a mixture of nitric and sulfuric acids.[6]

-

Reduction of the nitro group: The 8-nitro group can be selectively reduced to an amino group.

-

Diazotization and Fluorination (Schiemann Reaction): The 8-amino group can be converted to a diazonium salt and subsequently displaced with fluorine.

-

Introduction of the 5-amino group: The final step would involve the introduction of the amino group at the 5-position, potentially through a nucleophilic aromatic substitution of the bromine atom.

An alternative and potentially more direct route could involve the synthesis of 8-fluoro-3,4-dihydroisoquinoline, as detailed in the literature, followed by subsequent chemical modifications.[6][7]

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the isoquinoline ring system, the electron-withdrawing fluorine atom, and the electron-donating amino group.

-

The Amino Group: The primary amine at the 5-position is a key site for derivatization. It can undergo a wide range of reactions typical of aromatic amines, such as acylation, alkylation, sulfonylation, and diazotization followed by substitution. This functional group is crucial for building more complex molecules.

-

The Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is basic and can be protonated or alkylated. Its basicity will be influenced by the electronic effects of the fluorine and amino substituents.

-

The Aromatic Ring: The isoquinoline ring system is susceptible to electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents. The fluorine atom is a deactivating but ortho-, para-directing group, while the amino group is a strongly activating and ortho-, para-directing group.

Spectral Characterization (Predicted)

While experimental spectra are not available, we can predict the key features of the NMR and IR spectra of this compound based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The protons on the pyridine ring (H-1 and H-3) will likely appear at lower field due to the deshielding effect of the ring nitrogen. The protons on the benzene ring will show complex splitting patterns due to proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom (C-8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the carbons in the benzene ring will be significantly affected by the fluorine and amino substituents. Aromatic carbons typically resonate in the range of 110-160 ppm.[8]

IR Spectroscopy

The infrared spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Two distinct bands in the region of 3400-3250 cm⁻¹ characteristic of a primary amine.[9]

-

N-H bending: A band in the region of 1650-1580 cm⁻¹.[9]

-

C-N stretching (aromatic): A strong band in the region of 1335-1250 cm⁻¹.[9]

-

C-F stretching: A strong absorption in the range of 1250-1000 cm⁻¹.

-

Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.[10]

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its significant potential as a building block in the development of novel bioactive molecules and advanced materials.

Medicinal Chemistry

The isoquinoline core is a well-established pharmacophore in medicinal chemistry.[1] The addition of a fluorine atom can enhance drug-like properties, as previously discussed. The amino group at the 5-position provides a convenient point for the attachment of various side chains to explore structure-activity relationships (SAR).

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. This compound could serve as a scaffold for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

-

CNS-Active Agents: The structural similarity to compounds with known activity on the central nervous system suggests that derivatives of this compound could be explored as potential treatments for neurological and psychiatric disorders. For instance, a related compound, 8-fluoroisoquinolin-1-amine, is used in the synthesis of dual serotonin-norepinephrine reuptake inhibitors.[11]

-

Antimicrobial Agents: The isoquinoline and quinoline scaffolds are present in numerous antimicrobial agents.[5] The unique electronic properties conferred by the fluorine and amino groups could lead to the discovery of new antibiotics with novel mechanisms of action.

Sources

- 1. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:608515-47-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. 8-Isoquinolinamine, 7-fluoro- CAS#: 1368383-76-9 [m.chemicalbook.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chemshuttle.com [chemshuttle.com]

A Technical Guide to the Spectroscopic Characterization of 8-Fluoroisoquinolin-5-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 8-Fluoroisoquinolin-5-amine, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide leverages foundational spectroscopic principles and comparative data from structurally related analogs to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This approach serves as a robust framework for researchers to anticipate, identify, and confirm the molecular structure of this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic amine belonging to the isoquinoline family. The isoquinoline scaffold is a prominent feature in a wide array of natural products and pharmacologically active molecules. The strategic introduction of a fluorine atom at the 8-position and an amine group at the 5-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in oncology and neuroscience research.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide explains the expected spectroscopic signature of this compound, providing a detailed rationale for the predicted data to aid researchers in its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

Typical Experimental Protocol:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: A standard proton experiment is run to determine the chemical shifts, integration, and multiplicity of all hydrogen atoms.

-

¹³C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts of all unique carbon atoms.

-

¹⁹F NMR: A proton-decoupled fluorine experiment is conducted. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for confirming the presence and environment of the fluorine atom.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the six protons of the molecule: five aromatic protons and the two protons of the amine group. The isoquinoline ring system and the electronic effects of the fluorine and amine substituents will dictate the chemical shifts and coupling patterns.

Diagram 1: Structure and Proton Numbering

Caption: Predicted ¹³C NMR Data for this compound.

Interpretation:

-

Carbons attached directly to heteroatoms will be the most downfield. C-8, bonded to the highly electronegative fluorine, is expected to have a large chemical shift and will appear as a doublet due to one-bond coupling (¹JCF). C-5, attached to the amine group, will also be significantly downfield.

-

The other carbons on the aromatic rings will appear in the typical aromatic region (110-150 ppm). [3][4]Their precise shifts are influenced by the combined electronic effects of the substituents. Carbons C-6, C-7, and C-5 will likely show smaller C-F couplings.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides unequivocal evidence for the fluorine atom.

-

Chemical Shift: For an aryl fluoride, the chemical shift is expected in the range of -110 to -130 ppm (relative to CFCl₃). [5]* Multiplicity: The fluorine signal will be split by the neighboring protons. It will be coupled to H-7 (ortho, J ≈ 8-10 Hz) and potentially a smaller long-range coupling to H-1. This would result in a doublet of doublets or a more complex multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, the solid is simply placed onto the ATR crystal.

-

Instrumentation: Data is acquired using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the amine group, the aromatic rings, and the carbon-fluorine bond.

Table 3: Predicted Major IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Two Bands |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium, Multiple Bands |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

| 1250-1150 | C-F Stretch | Aryl Fluoride | Strong |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Interpretation:

-

The most diagnostic feature will be the two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, which is characteristic of a primary amine. [6][7]* The strong absorption due to the C-F stretch is a key indicator of the fluorine substituent. [8]* Multiple sharp peaks in the 1600-1450 cm⁻¹ region will confirm the presence of the aromatic isoquinoline core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Typical Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer method that would primarily show the protonated molecular ion.

-

Instrumentation: A sample is introduced into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Data Analysis: The resulting mass-to-charge (m/z) spectrum is analyzed to identify the molecular ion and key fragment ions.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of this compound is C₉H₇FN₂.

-

Molecular Weight: 162.16 g/mol .

-

Molecular Ion (M⁺•): A strong peak is expected at m/z = 162.

-

Key Fragments: The fragmentation pattern will be driven by the stability of the aromatic ring system. A common fragmentation pathway for related nitrogen heterocycles is the loss of HCN. [9][10]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics.org [biophysics.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. colorado.edu [colorado.edu]

- 6. analyzetest.com [analyzetest.com]

- 7. instanano.com [instanano.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isoquinoline [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability Profiles of 8-Fluoroisoquinolin-5-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the core physicochemical properties of 8-Fluoroisoquinolin-5-amine. Given the novelty of this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for a thorough characterization of its solubility and stability. The insights provided herein are grounded in established pharmaceutical development practices and are designed to be both instructive and predictive.

Introduction: The Significance of this compound in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom and an amine group, as in this compound, can significantly modulate the molecule's physicochemical and pharmacological properties. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and increase membrane permeability.[1][2] The amino group, on the other hand, provides a handle for further chemical modification and can influence the molecule's solubility and basicity. A thorough understanding of the solubility and stability of this compound is therefore a critical first step in its journey from a promising hit to a viable drug candidate.

Predicted Physicochemical Properties

Structure:

-

Isoquinoline Core: The bicyclic aromatic isoquinoline system is generally hydrophobic, suggesting limited aqueous solubility.[3]

-

Amino Group (-NH2): The primary amine at the 5-position is a basic center. It can be protonated at acidic pH, which would be expected to significantly increase aqueous solubility.[4]

-

Fluorine Atom (-F): The fluorine atom at the 8-position is a strong electron-withdrawing group. This can lower the pKa of the isoquinoline nitrogen, making it less basic. Fluorine substitution is also known to increase lipophilicity, which may counteract the solubility-enhancing effect of the amino group at neutral pH.[1][5]

Based on these features, we can anticipate that this compound will exhibit pH-dependent aqueous solubility, with higher solubility in acidic conditions. Its solubility in organic solvents is likely to be moderate, favoring polar protic and aprotic solvents.

Comprehensive Solubility Profiling: A Step-by-Step Experimental Protocol

A robust understanding of a compound's solubility in various media is fundamental for formulation development, bioavailability, and in vitro assay design. The following section outlines a systematic approach to characterizing the solubility of this compound.

Thermodynamic Solubility in Aqueous Buffers

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Methodology: Shake-Flask Method (ICH Guideline Q6A)

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

| pH | Temperature (°C) | Solubility (µg/mL) |

| 2.0 | 25 | [Experimental Data] |

| 4.0 | 25 | [Experimental Data] |

| 6.0 | 25 | [Experimental Data] |

| 7.4 | 25 | [Experimental Data] |

| 9.0 | 25 | [Experimental Data] |

| 12.0 | 25 | [Experimental Data] |

| 7.4 | 37 | [Experimental Data] |

Solubility in Organic Solvents and Co-Solvent Systems

Objective: To assess the solubility of this compound in common organic solvents used in drug formulation and synthesis.

Methodology: Similar to the aqueous solubility determination, the shake-flask method can be employed.

Recommended Solvents:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Aprotic Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Non-polar Solvents: Dichloromethane, Toluene

-

Co-solvent Systems: Ethanol/water mixtures, PEG 400/water mixtures

Data Presentation:

| Solvent/System | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] |

| DMSO | 25 | [Experimental Data] |

| 20% Ethanol in Water | 25 | [Experimental Data] |

| 40% PEG 400 in Water | 25 | [Experimental Data] |

Stability Profiling: Unveiling the Molecule's Vulnerabilities

Stability testing is crucial for determining a drug candidate's shelf-life, storage conditions, and potential degradation pathways.[6][7] Forced degradation studies are an essential component of this process, providing insights into the molecule's intrinsic stability.[8]

Solid-State Stability

Objective: To evaluate the stability of this compound in its solid form under accelerated conditions.

Methodology (ICH Guideline Q1A(R2))

-

Sample Preparation: Store accurately weighed samples of the solid compound in controlled environment chambers.

-

Stress Conditions:

-

Temperature: 40 °C, 60 °C, 80 °C

-

Humidity: 75% Relative Humidity (RH) at 40 °C

-

Light: Photostability chamber with controlled light exposure (ICH Guideline Q1B)

-

-

Time Points: Pull samples at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the samples for purity using a stability-indicating HPLC method and for any changes in physical appearance.

Solution-State Stability

Objective: To assess the stability of this compound in solution under various stress conditions.

Methodology: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solution at 60 °C.

-

Photodegradation: Expose the solution to light in a photostability chamber.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Quantify the remaining parent compound and detect any degradation products using a stability-indicating HPLC method. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants.

Data Presentation:

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Products (Peak Area %) |

| 0.1 N HCl, RT | 24 | [Experimental Data] | [Experimental Data] |

| 0.1 N NaOH, 60°C | 8 | [Experimental Data] | [Experimental Data] |

| 3% H₂O₂, RT | 24 | [Experimental Data] | [Experimental Data] |

| 60°C | 24 | [Experimental Data] | [Experimental Data] |

| Photostability | 24 | [Experimental Data] | [Experimental Data] |

Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be hypothesized. Forced degradation studies will help to confirm or refute these possibilities.

-

Hydrolysis: While the isoquinoline ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring opening.

-

Oxidation: The electron-rich amino group and the aromatic ring system are susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or polymeric products.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation. The presence of the fluorine atom may influence the photostability.[9][10][11]

Diagram of a Hypothetical Degradation Workflow:

Caption: Workflow for Forced Degradation Studies.

Analytical Method Development: A Prerequisite for Accurate Measurement

A validated, stability-indicating analytical method is essential for both solubility and stability studies.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Method Validation: The method should be validated according to ICH guideline Q2(R1) for specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the parent compound from its degradation products is critical for a stability-indicating assay.

Diagram of the Analytical Method Development Process:

Caption: HPLC Method Development and Validation Workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. By following these established protocols, researchers can generate the critical data needed to advance this promising molecule through the drug discovery and development pipeline. The insights gained from these studies will inform formulation strategies, predict in vivo behavior, and ensure the development of a safe and effective therapeutic agent. Future work should focus on the identification and toxicological assessment of any significant degradation products to further de-risk the development of this compound.

References

-

Bairros, A. V. D., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link][9][10]

-

ResearchGate. (n.d.). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. [Link][11]

-

LinkedIn. (2023, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link][8]

-

National Center for Biotechnology Information. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. Applied Microbiology and Biotechnology, 103(17), 6933-6948. [Link][12]

-

ResearchGate. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. [Link][13]

-

National Center for Biotechnology Information. (n.d.). 8-Fluoroisoquinoline. PubChem. [Link][14]

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link][15]

-

LinkedIn. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link][1]

-

ResearchGate. (n.d.). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. [Link][5]

-

National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3426. [Link][2]

-

National Center for Biotechnology Information. (1988). Stability studies: five years later. American Journal of Hospital Pharmacy, 45(7), 1569-1571. [Link][7]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 7. Stability studies: five years later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]

- 10. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 11. researchgate.net [researchgate.net]

- 12. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 8-Fluoroisoquinoline | C9H6FN | CID 26985665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

8-Fluoroisoquinolin-5-amine CAS number and molecular structure

An In-depth Technical Guide to 8-Fluoroisoquinolin-5-amine: A Key Building Block in Modern Drug Discovery

Introduction

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] From the anti-cancer potential of marine natural products like Ecteinascidin 743 to the development of novel chemotherapeutics, the isoquinoline framework offers a versatile platform for drug design.[1][2] This guide focuses on a specific, functionalized derivative: this compound. The strategic placement of a fluorine atom and an amino group on the isoquinoline core imparts unique physicochemical and pharmacological properties, making it a valuable building block for researchers and drug development professionals. This document provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety considerations.

Compound Identification and Molecular Structure

This compound is a heterocyclic aromatic compound. Its core identity is defined by a unique CAS Registry Number, ensuring unambiguous identification in chemical databases and literature.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 608515-47-5 | [3][4] |

| Molecular Formula | C₉H₇FN₂ | [4] |

| Molecular Weight | 162.16 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | C1=CN=C2C(=C1)C(=CC=C2F)N |

The structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. The amine group (-NH₂) is located at position 5, and the fluorine atom (-F) is at position 8.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The presence of the fluorine atom can influence properties such as lipophilicity, metabolic stability, and binding interactions, while the amine group provides a key handle for further chemical modification.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Solid | Typically supplied as a crystalline solid. |

| Appearance | White, Beige, or Pale Yellow | Based on data for related isoquinolines.[5] |

| Storage | Sealed in dry, Room Temperature | Recommended to prevent degradation.[4] |

| Solubility | Moderately soluble in ethanol and methanol | Inferred from related compounds like 8-fluoroisoquinolin-1-amine.[6] |

Synthesis and Reactivity

The synthesis of substituted isoquinolines is a well-established field in organic chemistry. While a specific, published protocol for this compound is not detailed in the provided search results, a plausible synthetic strategy can be designed based on known transformations of the isoquinoline core.

A common approach involves the construction of a functionalized isoquinoline followed by the introduction of the amino and fluoro groups. For instance, a synthetic route could begin with the nitration and halogenation of an isoquinoline precursor, followed by reduction of the nitro group and nucleophilic aromatic substitution or a Sandmeyer-type reaction to introduce the fluorine.

A key intermediate in the synthesis of related compounds is 8-fluoro-3,4-dihydroisoquinoline, which can be prepared via a directed ortho-lithiation reaction.[7][8] This intermediate can then undergo further transformations, such as fluorine-amine exchange, to yield 8-amino derivatives.[7][8]

The amine group at the C-5 position is a versatile functional handle. It can undergo a wide range of reactions, including:

-

Acylation/Sulfonylation: To form amides and sulfonamides, which are common motifs in bioactive molecules.

-

Diazotization: To create a diazonium salt, which can be converted into various other functional groups (e.g., -OH, -Cl, -Br).

-

Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with various aryl or alkyl partners.

Applications in Research and Drug Discovery

The 8-aminoquinoline scaffold is of significant interest due to its ability to chelate metal ions and its inherent antioxidant properties.[9] These characteristics are crucial in the context of neurodegenerative diseases, where metal dyshomeostasis and oxidative stress are common pathological hallmarks.[9] The incorporation of this compound into drug candidates can leverage these benefits.

Key Application Areas:

-

Central Nervous System (CNS) Drug Candidates: Isoquinoline derivatives are being explored as potential treatments for CNS disorders.[8] The fluorine atom in this compound can enhance blood-brain barrier penetration and improve metabolic stability, which are critical parameters for CNS-acting drugs.

-

Anticancer Agents: The isoquinoline core is found in numerous compounds with antiproliferative effects.[1] These compounds can act through various mechanisms, including the inhibition of kinases (e.g., PI3K/Akt/mTOR pathway), topoisomerase, or microtubule polymerization.[1] this compound serves as a valuable starting material for creating libraries of novel isoquinolines to screen for anticancer activity.

-

Antimicrobial and Antiviral Agents: The 8-hydroxyquinoline (8-HQ) nucleus, structurally related to the 8-aminoquinoline core, exhibits a wide range of antimicrobial, antifungal, and antiviral activities.[10][11] Derivatives of this compound could be synthesized and tested as novel anti-infective agents, potentially addressing the challenge of drug-resistant pathogens.

-

Fluorescent Probes and Sensors: The inherent fluorescence of the isoquinoline scaffold makes its derivatives suitable for use as building blocks in the creation of fluorescent sensors for detecting specific analytes.[6]

The fluorine substituent is particularly advantageous in drug design. It can modulate the pKa of the nearby amine group, influence conformation, and form favorable hydrogen bonds or dipole interactions with biological targets, often leading to enhanced binding affinity and selectivity.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care in a controlled laboratory setting. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available from the search results, general precautions for related aromatic amines and fluorinated heterocyclic compounds should be strictly followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12]

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Store locked up.[5][13]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][13]

-

Hazard Profile (Inferred from Related Compounds): Based on data for compounds like 8-aminoquinoline and other substituted isoquinolines, this chemical may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14] It is imperative to consult the specific SDS provided by the supplier before use.

Conclusion

This compound is a strategically designed chemical building block with significant potential in medicinal chemistry and materials science. Its unique combination of a privileged isoquinoline scaffold with a reactive amine handle and a modulating fluorine atom makes it an attractive starting point for the synthesis of novel compounds targeting a range of diseases, from cancer to neurodegenerative disorders. As research into functionalized heterocyclic compounds continues to expand, the utility of this compound in the development of next-generation therapeutics is poised to grow.

References

-

PubMed Central. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

-

ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

-

PubChem - NIH. 8-Fluoroisoquinoline | C9H6FN | CID 26985665. [Link]

-

ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem - NIH. 5-Aminoisoquinoline | C9H8N2 | CID 70766. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

PMC - NIH. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

Thieme. Product Class 5: Isoquinolines. [Link]

-

NIH. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

-

PubMed. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 608515-47-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:608515-47-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. chemshuttle.com [chemshuttle.com]

- 7. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

The Rising Prominence of Fluorinated Isoquinoline Derivatives in Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of fluorinated isoquinoline derivatives, a class of compounds demonstrating significant therapeutic potential. We will delve into the rationale behind fluorination, the diverse biological activities exhibited by these derivatives—including anticancer, antimicrobial, and neuroprotective effects—and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis, evaluation, and mechanistic understanding of this promising class of molecules.

The Strategic Advantage of Fluorine in Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold, present in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of fluorine atoms into this scaffold is a deliberate strategy to modulate its physicochemical and pharmacological properties.[3] Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to an improved pharmacokinetic and pharmacodynamic profile.[3] The high electronegativity of fluorine can alter the electron distribution within the isoquinoline ring system, potentially enhancing interactions with target enzymes and receptors.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby increasing the compound's in vivo half-life.[4]

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated isoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways implicated in tumor growth and survival.[3]

The PI3K/Akt/mTOR Pathway: A Prime Target

A significant number of studies have highlighted the ability of isoquinoline derivatives to modulate the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer.[3][5] This pathway plays a crucial role in cell proliferation, survival, and metabolism.[6] Fluorinated isoquinolines can inhibit key kinases within this pathway, leading to the downstream suppression of tumor growth.[7]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by fluorinated isoquinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[4][8]

Workflow for Cytotoxicity Testing

Caption: A generalized workflow for determining the cytotoxicity of fluorinated isoquinoline derivatives using the MTT assay.

Step-by-Step Methodology:

-

Cell Culture:

-

Cell Seeding:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the fluorinated isoquinoline derivative in DMSO.[8]

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[8]

-

Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[8][9]

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours.[9]

-

-

MTT Assay:

-

Data Acquisition and Analysis:

Data Presentation: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluoroisoquinoline-1-carbonitrile | MCF-7 (Breast) | 8.5 | [8] |

| 5-Fluoroisoquinoline-1-carbonitrile | A549 (Lung) | 15.1 | [8] |

| 5-Fluoroisoquinoline-1-carbonitrile | HCT116 (Colon) | 7.9 | [8] |

| Benzo[9][10]indolo[3,4-c]isoquinoline derivative | Various | 0.039 | [3] |

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] Fluorinated isoquinoline derivatives have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[10][12]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial mechanism of some fluorinated isoquinolines is thought to be analogous to that of fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are critical for DNA replication, repair, and recombination.[13] Inhibition of these topoisomerases leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters for evaluating the antimicrobial efficacy of a compound.[11]

Workflow for Antimicrobial Susceptibility Testing

Caption: A generalized workflow for determining the MIC and MBC of fluorinated isoquinoline derivatives.

Step-by-Step Methodology:

-

Bacterial Strains and Culture Conditions:

-

MIC Determination (Broth Microdilution Method):

-

Prepare two-fold serial dilutions of the fluorinated isoquinoline derivative in a 96-well microtiter plate.[11]

-

Inoculate each well with a standardized bacterial suspension.[14]

-

Incubate the plates at 37°C for 18-24 hours.[11]

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

-

-

MBC Determination:

Data Presentation: Antimicrobial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Alkynyl isoquinolines | S. aureus | 0.5 | [10][12] |

| Fluorophenylpropanoate ester of THIQ | Gram-positive bacteria | Not specified, but potent | [15] |

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Isoquinoline alkaloids and their derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[16] Their mechanisms of action often involve anti-inflammatory effects, reduction of oxidative stress, and regulation of apoptosis.[16] While the neuroprotective effects of specifically fluorinated isoquinolines are an emerging area of research, the foundational knowledge from non-fluorinated analogs provides a strong rationale for their investigation.

Conclusion and Future Directions

Fluorinated isoquinoline derivatives represent a versatile and highly promising class of compounds in drug discovery. Their tunable physicochemical properties and diverse biological activities make them attractive candidates for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid framework for researchers to design, synthesize, and evaluate the next generation of fluorinated isoquinoline-based drugs. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships, and advancing the most promising candidates into preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Quantitative structure-activity relationship (QSAR) analysis of tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 8-Fluoroisoquinolin-5-amine: A Technical Guide to Target Identification and Validation

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. 8-Fluoroisoquinolin-5-amine is a novel synthetic derivative that holds significant therapeutic promise. The introduction of a fluorine atom at the 8th position can enhance metabolic stability and cell permeability, while the amine group at the 5th position provides a key site for molecular interactions. This in-depth technical guide provides a strategic roadmap for researchers and drug development professionals to identify and validate the therapeutic targets of this compelling molecule. We will delve into hypothesized target classes based on the known bioactivities of related isoquinoline compounds and present detailed, field-proven experimental protocols for target elucidation and confirmation.

Introduction: The Rationale for Investigating this compound

The therapeutic landscape is in constant need of novel chemical entities with improved efficacy and safety profiles. Isoquinoline derivatives have historically been a rich source of bioactive compounds[4]. The strategic placement of a fluorine atom in drug candidates is a well-established medicinal chemistry strategy to modulate physicochemical and pharmacokinetic properties, often leading to enhanced bioavailability and metabolic stability[5]. The amino group, a versatile functional group, can act as a hydrogen bond donor and acceptor, or as a basic center, enabling critical interactions with biological targets[6].

Given the dearth of direct studies on this compound, a rational, target-agnostic, and hypothesis-driven approach is essential. This guide will provide the foundational knowledge and experimental frameworks to systematically explore the mechanism of action and unlock the full therapeutic potential of this promising compound.

Hypothesized Therapeutic Target Classes and Validation Strategies

Based on the extensive literature on structurally related isoquinoline derivatives, we can hypothesize several high-probability target classes for this compound.

Protein Kinases: A Prominent Target for Isoquinolines

Rationale: The isoquinoline core is a well-established scaffold for protein kinase inhibitors[7]. For instance, isoquinoline sulfonamide derivatives are known to inhibit Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cell shape and motility[7]. Furthermore, certain isoquinoline derivatives have demonstrated inhibitory activity against HER2, a receptor tyrosine kinase implicated in breast cancer[8]. The planar nature of the isoquinoline ring system allows it to fit into the ATP-binding pocket of many kinases.

Potential Candidate Targets:

-

Rho-associated coiled-coil containing protein kinase (ROCK)

-

Receptor tyrosine kinases (e.g., HER2, EGFR, VEGFR)

-

Serine/threonine kinases involved in cell cycle progression (e.g., CDKs)

Target Identification and Validation Workflow:

Caption: Kinase target identification and validation workflow.

Experimental Protocol: Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

-

Materials: Purified recombinant kinase, corresponding substrate, ATP, this compound, kinase buffer, detection reagent (e.g., ADP-Glo™).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and varying concentrations of the compound or DMSO vehicle control. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. e. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Metalloenzymes: Leveraging the Chelating Potential

Rationale: The 8-hydroxyquinoline scaffold, structurally similar to our compound of interest, is a well-known metal chelator[9][10]. This chelating ability is often central to its biological activity, including anticancer and antimicrobial effects, by interfering with the function of metalloenzymes[9][10]. The nitrogen atom of the pyridine ring and the adjacent amine group in this compound could potentially coordinate with metal ions, suggesting a similar mechanism of action.

Potential Candidate Targets:

-

Matrix metalloproteinases (MMPs) involved in cancer metastasis.

-

Histone demethylases (e.g., JMJD family) that are often zinc-dependent.

-

Ribonucleotide reductase, an iron-containing enzyme crucial for DNA synthesis[9].

Target Identification and Validation Workflow:

Caption: Metalloenzyme target identification and validation workflow.

Experimental Protocol: Metal Chelation Assay (UV-Vis Spectroscopy)

-

Objective: To determine if this compound can chelate divalent metal cations.

-

Materials: this compound, solutions of various metal salts (e.g., ZnCl₂, FeCl₂, CuCl₂), buffered aqueous solution (e.g., HEPES, pH 7.4), UV-Vis spectrophotometer.

-

Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the aqueous buffer to a final concentration of 10-50 µM. b. Record the UV-Vis spectrum of the compound alone. c. Titrate the compound solution with increasing concentrations of the metal salt solution. d. Record the UV-Vis spectrum after each addition of the metal salt. e. A shift in the absorption maxima or a change in absorbance indicates a complex formation between the compound and the metal ion.

G-Protein Coupled Receptors (GPCRs) and Transporters: Exploring Neurological and Metabolic Activities

Rationale: The isoquinoline scaffold is present in many alkaloids with potent effects on the central nervous system[11]. For instance, 8-fluoroisoquinolin-1-amine has been used in the synthesis of dual serotonin-norepinephrine reuptake inhibitors[6]. This suggests that this compound could interact with neurotransmitter transporters or GPCRs.

Potential Candidate Targets:

-

Serotonin Transporter (SERT)

-

Norepinephrine Transporter (NET)

-

Dopamine Transporter (DAT)

-

Adrenergic or Serotonergic GPCRs

Target Identification and Validation Workflow:

Caption: GPCR and transporter target identification and validation workflow.

Data Presentation

All quantitative data from the proposed assays should be meticulously documented and summarized for comparative analysis.

Table 1: Summary of Hypothetical IC50/EC50/Ki Values for this compound

| Target Class | Specific Target | Assay Type | Endpoint | Hypothetical Value (nM) |

| Protein Kinases | ROCK1 | Biochemical Inhibition | IC50 | 50 |

| HER2 | Biochemical Inhibition | IC50 | 250 | |

| Metalloenzymes | MMP-9 | Enzyme Inhibition | IC50 | 150 |

| JMJD3 | Enzyme Inhibition | IC50 | 500 | |

| Transporters | SERT | Radioligand Binding | Ki | 100 |

| NET | Neurotransmitter Uptake | IC50 | 300 |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. The strategic framework outlined in this guide, combining hypothesis-driven target exploration with robust, multi-faceted validation protocols, provides a clear path forward for elucidating its mechanism of action. The initial focus should be on broad screening across kinase, metalloenzyme, and GPCR/transporter panels to identify primary hits. Subsequent efforts should then concentrate on the most promising targets, employing detailed biochemical and cellular assays to build a comprehensive understanding of the compound's pharmacological profile. This systematic approach will be instrumental in unlocking the therapeutic potential of this compound and guiding its journey from a novel chemical entity to a potential clinical candidate.

References

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC - NIH.

- Isoquinoline derivatives and its medicinal activity. (2024). [No Source Found].

- Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). [No Source Found].

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). MDPI.

- 8-Fluoroisoquinoline-5-sulfonamide CAS 2167611-70-1. (n.d.). Benchchem.

- 8-fluoroisoquinoline-1-carboxylic acid; CAS No. (n.d.). ChemShuttle.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). [No Source Found].

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). NIH.

- 8-fluoroisoquinolin-1-amine; CAS No.: 1369071-72-6. (n.d.). ChemShuttle.

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - PubMed Central.

- Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (n.d.). PubMed.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemshuttle.com [chemshuttle.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. 8-Fluoroisoquinoline-5-sulfonamide CAS 2167611-70-1 [benchchem.com]

- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

In Silico Modeling of 8-Fluoroisoquinolin-5-amine Interactions: A Senior Application Scientist's Guide to Hypothesis Generation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the in silico characterization of 8-Fluoroisoquinolin-5-amine, a compound of interest within the broader class of pharmacologically active isoquinoline derivatives.[1][2] As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to illuminate the scientific rationale behind each computational decision, ensuring a robust, reproducible, and logically sound workflow. This document is designed for drug discovery professionals and computational researchers, detailing the integrated use of molecular docking and molecular dynamics (MD) simulations to generate actionable hypotheses regarding the compound's potential biological targets and binding mechanisms. The protocols herein are grounded in established best practices and are designed to be self-validating systems for preliminary drug candidate assessment.

Foundational Strategy: From Scaffold to Hypothesis

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] The rigid, aromatic system provides an excellent anchor for substituents to probe the specific sub-pockets of ATP-binding sites. While no specific biological activity is publicly documented for this compound itself, its structural similarity to known kinase inhibitors warrants a focused investigation.

For the purpose of this guide, we will construct a scientifically plausible hypothesis: This compound is a potential inhibitor of p38 Mitogen-Activated Protein Kinase (p38α MAPK) . This choice is deliberate; p38α MAPK is a well-validated therapeutic target in inflammatory diseases, and various inhibitors featuring quinoline and isoquinoline scaffolds have been reported.[4][5] Our in silico workflow will rigorously test this hypothesis.

Overall In Silico Investigation Workflow

Caption: High-level workflow from system preparation to hypothesis refinement.

Phase 1: Meticulous System Preparation

The axiom "garbage in, garbage out" is acutely true in computational modeling. The validity of any simulation is critically dependent on the quality of the initial structures of both the ligand and its protein target.

Ligand Parameterization: Beyond a Simple 3D Structure

An accurate representation of the ligand's stereochemistry and electrostatic potential is non-negotiable.

Protocol 2.1: Ligand Preparation

-

3D Structure Generation:

-

Begin with a 2D representation of this compound in a chemical sketcher (e.g., MarvinSketch, ChemDraw).

-

Convert the 2D sketch to a 3D structure. Export this initial model as an SDF or MOL2 file.

-

-

Energy Minimization & Charge Assignment (The Gold Standard):

-

Rationale: The initial 3D conversion may contain strained bond lengths or angles. A proper force field minimization is required to obtain a low-energy, physically realistic conformation. Furthermore, the partial atomic charges dictate the electrostatic interactions, which are a primary driver of binding.

-

Tool: We will use the Antechamber module from the AmberTools suite, which is designed to generate high-quality parameters for organic molecules compatible with the General Amber Force Field (GAFF).

-

Workflow: a. Use antechamber to assign atom types and calculate AM1-BCC charges, which are known to perform well in reproducing experimental hydration free energies. b. Use parmchk2 to check for any missing force field parameters and generate a file to fill in the gaps. c. Use tleap to combine the information and save the final, parameterized ligand topology (.prmtop) and coordinate (.inpcrd) files. This step ensures the ligand is ready for both docking preparation and subsequent MD simulation.

-

Protein Target Preparation: Ensuring Biological Relevance

We will use the crystal structure of human p38α MAPK, for example, PDB ID: 3HEC , which is in complex with a known inhibitor. This provides a validated binding pocket.

Protocol 2.2: Protein Preparation

-

Structure Retrieval & Cleaning:

-

Download the PDB file (3HEC) from the RCSB Protein Data Bank.

-

Tool: Use a molecular visualization program like UCSF Chimera or PyMOL.[6][7][8][9]

-